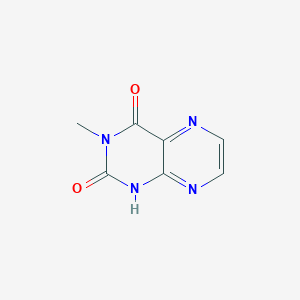

3-methyl-1H-pteridine-2,4-dione

Description

Historical Development and Significance of Pteridine (B1203161) Compounds in Academic Research

The history of pteridines dates back to the 19th century, with the first isolation and synthesis reported in 1889 and 1857, respectively. However, the definitive structure of these compounds was not elucidated until 1940. This breakthrough catalyzed a surge of research leading to the isolation, characterization, and synthesis of many naturally occurring pteridines.

Pteridine derivatives are crucial in various biological processes, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. orientjchem.org Their importance in medicinal chemistry is underscored by the development of drugs like methotrexate, an anticancer agent. orientjchem.org The versatility of the pteridine scaffold has made it a "privileged scaffold" in drug discovery, with researchers continuously exploring its potential for treating a wide range of diseases. orientjchem.orgnih.gov

Structural Classification and Nomenclature of Pteridine-2,4-diones (Lumazines)

Pteridines are systematically named based on the pyrazino[2,3-d]pyrimidine ring system with a specific numbering convention. herts.ac.uk A significant class of pteridine derivatives are the pteridine-2,4-diones, commonly known as lumazines. herts.ac.uknih.gov Lumazines are characterized by the presence of two carbonyl groups at the 2 and 4 positions of the pteridine ring. ontosight.ai

The basic nuclei for many naturally occurring pteridine derivatives are pterin (B48896) (2-aminopteridin-4(3H)-one) and lumazine (B192210) (pteridine-2,4(1H,3H)-dione). researchgate.net

Defining the 3-methyl-1H-pteridine-2,4-dione Scaffold

This compound is a specific lumazine derivative where a methyl group is attached to the nitrogen atom at the 3-position of the pteridine ring. ontosight.ai This substitution has a significant impact on the molecule's chemical and physical properties.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol |

| CAS Number | 50256-19-4 |

Data sourced from multiple chemical databases. ontosight.ai

The structure consists of a planar, unsaturated ring system with two carbonyl groups and the defining methyl substitution. ontosight.ai

Overview of Current Research Trends on this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, with a strong focus on their potential applications in medicinal chemistry and materials science.

Researchers are actively designing and synthesizing novel pteridine derivatives to act as inhibitors for various enzymes implicated in diseases like cancer. nih.govacs.org For instance, substituted pteridine diones have been investigated as inhibitors of monocarboxylate transporter 1 (MCT1), a target for cancer therapy. acs.org In some studies, pteridine-based compounds have demonstrated potent anti-proliferative activity against cancer cell lines. nih.gov

The unique electronic properties of the pteridine-2,4-dione moiety also make it an attractive component for the development of new optoelectronic materials. rsc.org The synthesis of oligothiophenes functionalized with pteridine-2,4-dione has shown that increasing the conjugation length leads to a significant increase in light absorption towards the near-infrared region, which is a desirable characteristic for such applications. rsc.orgresearchgate.net

Furthermore, the synthesis of various derivatives of this compound continues to be an active area of investigation, with studies exploring different synthetic routes and the structure-activity relationships of the resulting compounds. acs.orgnih.gov These efforts aim to expand the library of available pteridine compounds for further biological and material science evaluation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-11-6(12)4-5(10-7(11)13)9-3-2-8-4/h2-3H,1H3,(H,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXLCEIIVQGXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NC=CN=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327523 | |

| Record name | NSC663892 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50256-19-4 | |

| Record name | NSC663892 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1h Pteridine 2,4 Dione and Its Substituted Derivatives

Classical and Modern Synthesis Approaches to Pteridine-2,4-dione Systems

The construction of the pteridine-2,4-dione core can be achieved through several strategic pathways. These methods are broadly categorized into the initial formation of the heterocyclic system and its subsequent functionalization.

Cyclo-condensation reactions are a cornerstone for the synthesis of the pteridine (B1203161) ring system. nih.gov One of the most fundamental methods is the Gabriel-Isay condensation, which typically involves the reaction of a 5,6-diaminouracil (B14702) with a 1,2-dicarbonyl compound. To achieve the specific 3-methyl substitution, a pre-methylated uracil, such as 5,6-diamino-3-methyluracil, would be a logical starting material.

Another prominent strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) with an appropriate glyoxal (B1671930) or its equivalent. For instance, reacting 4,5-diamino-2,6-dihydroxypyrimidine with glyoxal would form the basic pteridine-2,4-dione structure. The methylation at the N3 position can be introduced either by using a 3-methylated pyrimidine (B1678525) precursor or through subsequent alkylation.

A versatile approach utilizes 5-nitrosopyrimidines. The Timmis reaction, a regioselective condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, provides a direct route to pteridines. ethz.ch For example, the reaction of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (B30912) with suitable reagents can lead to the pteridine scaffold, which can then be further modified. A stepwise route involving the 5-nitrosation of a 4,6-diaminopyrimidine, followed by reduction and cyclization with a dicarbonyl compound like glyoxal, is also a viable pathway. nih.gov

Alkylation is a key method for introducing substituents onto the pteridine-2,4-dione nucleus, including the defining methyl group at the N3 position. The regioselectivity of this reaction is a critical consideration, as multiple nitrogen and oxygen atoms are potential sites for alkylation.

Selective N3-alkylation can be achieved directly from an unsubstituted pteridine-2,4-dione precursor using an appropriate alkylating agent, such as methyl iodide, under basic conditions. smolecule.com The choice of base and solvent system is crucial for directing the alkylation to the desired position and avoiding competing O-alkylation. For example, using potassium carbonate in N,N-dimethylformamide (DMF) can favor N3-alkylation, whereas stronger bases might increase the proportion of O-alkylated products. smolecule.com Kinetic studies have shown that temperature can also be a critical parameter in controlling regioselectivity. smolecule.com In some systems, alkylation of a pre-existing 1-substituted pteridine trione (B1666649) with ω-bromoalcohols has been shown to afford the N5-alkylated derivatives. nih.govacs.org

A study on the synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones demonstrated that alkylation with butyl chloroacetate (B1199739) in a basic medium proceeds specifically at the N3-atom of the heterocycle. researchgate.net

| Starting Material | Alkylating Agent | Conditions | Position of Alkylation | Product Type | Reference |

|---|---|---|---|---|---|

| Pteridine-2,4-dione | 2-Chlorobenzyl halide | K₂CO₃, DMF | N3 | 3-substituted pteridine-2,4-dione | smolecule.com |

| 1-Isobutyl-7-(naphthalen-1-ylmethyl)pteridine-2,4,6-trione | ω-Bromoalcohols | - | N5 | N5-alkylated pteridine-2,4,6-trione | nih.govacs.org |

| 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4,7(1H,3H,8H)-trione | Butyl chloroacetate | Basic medium | N3 | N3-alkylated furo[3,2-g]pteridine-2,4-dione | researchgate.netresearchgate.net |

Modern synthetic chemistry offers powerful tools for functionalizing the pteridine core through cross-coupling reactions, most notably those catalyzed by palladium. nih.govnobelprize.orglibretexts.org These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents with high precision.

To employ these methods, the pteridine ring must first be functionalized with a suitable leaving group, such as a halogen or a triflate. For example, a pteridine-2,4-dione can be converted to a triflate derivative at a specific position, which then serves as a substrate for coupling. nih.govacs.org

The Sonogashira coupling is one such palladium-catalyzed reaction that has been successfully applied to pteridine systems. In one instance, a 6-triflate-substituted pteridine dione (B5365651) was coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl groups at the C6 position. acs.org This strategy was used to synthesize 6-(5-hydroxypent-1-yn-1-yl)-1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pteridine-2,4-(1H,3H)-dione. acs.org Another report describes the regioselective substitution of a 1,3-dimethyl-2,4(1H,3H)-pteridinedione 6-triflate by copper acetylide, which proceeds at the 7-position. researchgate.net

| Pteridine Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|---|

| 1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl Trifluoromethanesulfonate | Pent-4-yn-1-ol | Sonogashira Coupling | Pd(PPh₃)₄, CuI | C6 | acs.org |

| 1,3-Dimethyl-2,4(1H,3H)-pteridinedione 6-triflate | Copper acetylide | - | - | C7 | researchgate.net |

The synthesis of annulated pteridinedione systems, where another ring is fused to the pteridine core, can be achieved through intramolecular dehydration reactions. This strategy creates complex, polycyclic structures from appropriately substituted precursors.

A notable example is the synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones. researchgate.net The key step in this method is the acid-catalyzed dehydration of 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones. The starting trione, which possesses a 6-(2-oxo-2-arylethyl) substituent, undergoes an intramolecular cyclization and subsequent loss of a water molecule to form the furan (B31954) ring fused to the pteridine system. researchgate.netresearchgate.netresearchgate.net This reaction provides a simple and effective route to novel fused heterocyclic systems.

Achieving structural diversity in pteridine-2,4-dione derivatives often requires a stepwise approach to introduce different functional groups regioselectively. This can involve a combination of the aforementioned synthetic methods.

A common strategy begins with a pre-functionalized pyrimidine ring, which dictates the initial substitution pattern. Subsequent cyclization to form the pyrazine (B50134) ring of the pteridine core adds further substituents. For example, to synthesize pteridines with dissimilar groups at the 2- and 4-positions, a stepwise introduction is necessary. This can involve starting with a 2,4-dichloropteridine, which reacts regioselectively at the 4-position with an amine, followed by substitution at the 2-position. nih.gov

Alternatively, a fully formed pteridine-2,4-dione can be sequentially functionalized. For example, a research campaign to develop monocarboxylate transporter 1 inhibitors began with a commercially available chloropyrimidine. nih.govacs.org This was first N-alkylated, then condensed to form a pteridine-2,4,6-trione. This trione was then further alkylated at the N5 position or converted to a C6-triflate for subsequent cross-coupling reactions, demonstrating a multi-step strategy to build molecular complexity. nih.govacs.org This stepwise approach allows for the systematic variation of substituents at different positions (R¹, R², R³) to explore structure-activity relationships. nih.govacs.org

Synthesis of Specific 3-methyl-1H-Pteridine-2,4-dione Analogues and Annulated Systems

The synthetic methodologies described above have been applied to create a variety of specific analogues of this compound and related fused systems.

One detailed synthesis produced a series of potent monocarboxylate transporter 1 (MCT1) inhibitors. nih.govacs.org The synthesis started with the alkylation of 6-chloro-3-methyluracil (B41288) with isobutyl iodide, followed by nitration and condensation with a protected amino acid ester to form a substituted pyrimidine. Reduction of the nitro group and subsequent oxidative aromatization with DDQ yielded the key intermediate, 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pteridine-2,4,6-trione. This trione was then converted to a C6-triflate, which served as a versatile handle for introducing various substituents via palladium-catalyzed Sonogashira coupling, ultimately leading to potent compounds like 6-(5-hydroxypentyl)-1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pteridine-2,4-(1H,3H)-dione. nih.govacs.org

Another significant example is the creation of fused furo[3,2-g]pteridine systems. Researchers developed an effective method for synthesizing 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones via the dehydration of 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net These fused systems were then further functionalized, for example, by alkylation with butyl chloroacetate at the N3 position, demonstrating the synthesis of complex, annulated pteridinedione derivatives. researchgate.net

Preparation of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones

A notable and efficient method has been developed for the synthesis of the previously unknown 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones. semanticscholar.orgdoaj.org This approach is centered on the dehydration of the corresponding 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones. researchgate.netmphu.edu.ua The reaction effectively constructs the fused furan ring onto the pteridine core.

The starting materials, 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones, are subjected to dehydration conditions to yield the target furo[3,2-g]pteridine system. mphu.edu.uaresearchgate.net Further investigation into the reactivity of these products has shown that their alkylation using butyl chloroacetate in a basic medium occurs selectively at the N3-position of the pteridine heterocycle. researchgate.netmphu.edu.ua The structural integrity and purity of the synthesized compounds have been rigorously confirmed through various analytical techniques, including IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and X-ray diffraction analysis. researchgate.netmphu.edu.ua

Table 1: Synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones

| Starting Material | Reagent | Product |

|---|---|---|

| 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-trione | Dehydrating agent | 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dione |

Synthesis of 1-isobutyl-3-methyl-pteridine-2,4-(1H,3H)-dione Derivatives

The synthesis of 1-isobutyl-3-methyl-pteridine-2,4-(1H,3H)-dione derivatives has been systematically approached, often as part of structure-activity relationship studies for identifying potent enzyme inhibitors. nih.govacs.org A common synthetic route begins with the commercially available 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. google.com

The synthesis can be outlined in the following key steps:

N-Alkylation: The initial pyrimidine is alkylated with isobutyl iodide to introduce the isobutyl group at the N1 position. nih.govacs.org This reaction can sometimes yield a mixture of N- and O-alkylated products. nih.gov

Nitration: The resulting 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione undergoes nitration, typically using a mixture of fuming nitric acid and sulfuric acid, to introduce a nitro group at the C5 position. nih.govgoogle.com

Condensation: The 5-nitro-pyrimidine derivative is then condensed with an appropriate amino acid derivative, such as a protected naphthylalanine, under basic conditions. nih.govacs.org

Reductive Cyclization and Aromatization: The nitro group is subsequently reduced, which leads to an intermediate lactam that readily undergoes cyclization. This is followed by an aromatization step, often using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the pteridine-2,4,6-trione core. nih.govacs.org

Functionalization: The trione can be converted to a triflate at the C6-position using triflic anhydride, creating a versatile intermediate for further modifications. nih.govacs.org

This multi-step process allows for the construction of a diverse library of pteridine dione derivatives with various substituents. nih.govacs.org

Table 2: Key Intermediates in the Synthesis of 1-isobutyl-3-methyl-pteridine-2,4-(1H,3H)-dione Derivatives

| Compound Name | Description |

|---|---|

| 6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | Product of N-alkylation of the starting pyrimidine. google.com |

| 6-Chloro-1-isobutyl-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione | Nitrated intermediate essential for the subsequent condensation step. google.com |

| 1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)-1,5-dihydropteridine-2,4,6(3H)-trione | The pteridine trione core formed after reductive cyclization and aromatization. nih.gov |

Derivatization at C-6 and C-7 Positions of the Pteridine Core

The functionalization of the C-6 and C-7 positions of the pteridine core is a critical aspect of developing novel pteridine-based compounds. Various synthetic strategies have been employed to introduce a wide range of substituents at these positions.

One effective method for derivatization at the C-6 position is the Suzuki coupling reaction. seikei.ac.jp For instance, a 6-bromo or 6-chloro-pteridinedione can be coupled with various arylboronic acids in the presence of a palladium catalyst to introduce different aryl groups at the C-6 position. seikei.ac.jp This reaction has been optimized to improve the yields of the desired 6-aryl-substituted pteridinediones. seikei.ac.jp

The C-7 position can also be functionalized. For example, using a Grignard reagent with a pteridine can lead to the formation of a new carbon-carbon bond at the C-7 position, followed by oxidation to yield the derivatized product. orientjchem.org

The synthesis of new 2,4-pteridinediones bearing a p-(chlorocarbonyl)phenyl group at the N-3 position provides a reactive handle for further derivatization. seikei.ac.jp This chlorocarbonyl group can readily react with amines and alcohols, allowing for the attachment of various molecules to the pteridine scaffold. seikei.ac.jp The synthesis of these reactive intermediates often starts from commercially available materials like methyl 3-amino-2-pyrazinecarboxylate. seikei.ac.jp

Table 3: Examples of C-6 and C-7 Derivatization Reactions

| Pteridine Intermediate | Reagent/Reaction Type | Position of Derivatization | Product Type |

|---|---|---|---|

| 6-Bromo-pteridinedione | p-Methoxyphenylboronic acid / Suzuki Coupling | C-6 | 6-(p-Methoxyphenyl)-pteridinedione seikei.ac.jp |

| Pteridine | Grignard Reagent / Oxidation | C-7 | 7-Substituted Pteridine orientjchem.org |

Oxidative Aromatization in Pteridine Synthesis

Oxidative aromatization is a crucial final step in many synthetic routes leading to pteridines and their derivatives. Often, the initial cyclization reactions produce reduced or di-hydro/tetrahydro pteridine intermediates, which then require an oxidation step to form the fully aromatic pteridine ring system. thieme-connect.de

One common approach involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). acs.org For example, after the reductive cyclization of a nitro-pyrimidine precursor, the resulting intermediate lactam can be readily aromatized to the corresponding pteridine trione upon treatment with DDQ. nih.govacs.org In some cases, the oxidation can be facilitated by the inherent instability of the reduced form, which may undergo continuous and eventual complete oxidation, sometimes aided by ring-opening of associated rings. mdpi.com

The process of "reductive autoaromatization" is another method where the aromatization of the heterocyclic system occurs spontaneously during the reduction of a nitro group. mdpi.com The choice of synthetic route and the stability of the intermediates dictate whether a separate oxidative aromatization step is necessary. orientjchem.orgthieme-connect.de

Table 4: Oxidative Aromatization in Pteridine Synthesis

| Precursor | Oxidizing Agent/Method | Product |

|---|---|---|

| Intermediate Lactam (dihydro-pteridine-trione) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Pteridine-2,4,6-trione nih.govacs.org |

| Reduced tetrahydro form of pyranopterin | Air oxidation | Oxidized pyranopterin mdpi.com |

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methyl 1h Pteridine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-methyl-1H-pteridine-2,4-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Proton NMR (¹H NMR) provides information about the chemical environment of protons within the molecule. In the ¹H NMR spectrum of this compound, the methyl group attached to the nitrogen atom (N-CH₃) typically exhibits a singlet signal around 3.59 ppm. zsmu.edu.ua The spectrum also shows a signal for the proton at the 3-NH position, which appears as a singlet at approximately 11.44 ppm. zsmu.edu.ua The protons on the pteridine (B1203161) ring system, H-6 and H-7, also produce distinct signals. For instance, in a related derivative, the H-6 proton appears as a singlet at 7.84 ppm. zsmu.edu.ua The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Table 1: ¹H NMR Chemical Shifts for this compound and related structures.

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.59 zsmu.edu.ua | Singlet |

| 3-NH | ~11.44 zsmu.edu.ua | Singlet |

| H-6 | ~7.84 zsmu.edu.ua | Singlet |

| H-7 | ~9.24 oup.com | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number and types of carbon atoms in the molecule. The carbonyl carbons (C=O) at positions 2 and 4 are characteristically found in the downfield region of the spectrum, typically between 150 and 160 ppm. researchgate.net For example, the C-2 and C-4 carbons have been reported at chemical shifts of 150.7 ppm and 159.3 ppm, respectively. researchgate.net The carbon of the methyl group (N-CH₃) is observed in the upfield region. The carbons of the pteridine ring system (C-4a, C-5a, C-6, and C-7) exhibit signals in the intermediate region of the spectrum. researchgate.netresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for this compound and related structures.

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 150.7 researchgate.net |

| C-4 | 159.3 researchgate.net |

| C-4a | 118.3 researchgate.net |

| C-5a | 137.4 researchgate.net |

| C-7 | 159.1 researchgate.net |

| C-8a | 167.5 researchgate.net |

Deuterium (B1214612) Oxide Exchange Studies in NMR

Deuterium oxide (D₂O) exchange studies are useful for identifying labile protons, such as those attached to nitrogen or oxygen atoms. When a sample of this compound is treated with D₂O, the proton signal corresponding to the N-H group will disappear from the ¹H NMR spectrum. This is because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR. This technique confirms the presence and location of exchangeable protons within the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds. researchgate.net The most prominent features in the IR spectrum include:

N-H Stretching: A band in the region of 3054 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. zsmu.edu.ua

C=O Stretching: Strong absorption bands corresponding to the carbonyl (C=O) groups are typically observed in the range of 1680-1713 cm⁻¹. zsmu.edu.ua For a similar compound, 3-phenyl-2,4(1H,3H)-pteridinedione, absorption bands for the two amide C=O stretching vibrations are seen at 1740 and 1640 cm⁻¹. clockss.org

C=C and C=N Stretching: Absorptions in the aromatic region, typically around 1500-1600 cm⁻¹, are attributed to the C=C and C=N stretching vibrations within the pteridine ring system. zsmu.edu.uaijfmr.com

Table 3: Characteristic IR Absorption Bands for this compound and related structures.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3054 zsmu.edu.ua |

| C=O Stretch | 1680-1713 zsmu.edu.ua |

| C=C, C=N Stretch | ~1503 zsmu.edu.ua |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This technique is used to determine the molecular weight of the compound and to study its fragmentation pathways. oup.comresearchgate.netijfmr.com In LC-MS analysis, this compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. zsmu.edu.ua Further fragmentation of the molecular ion in the mass spectrometer provides structural information. For instance, the fragmentation of related pteridine derivatives often involves the loss of small neutral molecules such as CO and HCN. researchgate.net

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound (molecular weight: 178.15 g/mol ), the mass spectrum provides characteristic fragments that help confirm its bicyclic heteroaromatic structure.

The mass spectrum of the isomeric 8-methyl-lumazine, available in the NIST database, offers a close proxy for the expected fragmentation of the 3-methyl isomer due to the similarity in their core structure. nist.gov The molecular ion peak ([M]⁺) would be observed at an m/z of 178. Subsequent fragmentation is expected to proceed through characteristic pathways for pteridine systems, often involving the cleavage of the pyrimidine (B1678525) and pyrazine (B50134) rings. conicet.gov.ar For instance, tandem mass spectrometry on related pteridine structures reveals typical losses corresponding to ring fragmentations. conicet.gov.ar In the analysis of a complex pteridine-indole conjugate, a major fragment ion corresponding to the entire pteridine substructure was observed, indicating the stability of this core during fragmentation. conicet.gov.ar

Table 1: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 178 | [C₇H₆N₄O₂]⁺ | Molecular Ion ([M]⁺) |

| 150 | [M - CO]⁺ | Loss of a carbonyl group |

| 122 | [M - 2CO]⁺ | Loss of both carbonyl groups |

| 95 | [C₄H₃N₃O]⁺ | Fragment from pyrimidine ring cleavage |

Note: This table is predictive, based on the fragmentation of isomeric and related pteridine structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission spectra of this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states, which alters the energy gap between them. wikipedia.orgnih.gov

Studies on pteridine-2,4-dione derivatives have shown that the longest wavelength absorption band often exhibits solvatochromism, consistent with an intramolecular charge-transfer (ICT) character. rsc.org The fluorescence properties of 3-methyl-lumazine (3-ML) in aqueous solutions are notably pH-dependent. researchgate.net The neutral form of 3-ML displays a primary emission maximum at approximately 380 nm. Interestingly, a second fluorescence band is observed at 481 nm, which has a large Stokes shift (10,000 cm⁻¹). This is attributed to the formation of a phototautomer resulting from proton transfer in the excited state. researchgate.netacs.org

The change in absorption or emission maxima with solvent polarity can be positive (bathochromic or red shift) or negative (hypsochromic or blue shift). wikipedia.org For instance, in related systems like pteridine-functionalised oligothiophenes, increasing the oligothiophene chain length leads to a significant red shift in the ICT absorption band. rsc.org The solvatochromic behavior of this compound underscores the sensitivity of its electronic structure to its immediate environment, a property that can be exploited in the design of chemical sensors. wikipedia.orgnih.gov

Table 2: Reported Fluorescence Emission Maxima for 3-methyl-lumazine in Aqueous Solution

| Species | Emission Maximum (λₑₘ) | Reference |

|---|---|---|

| Neutral Form | 380 nm | researchgate.net |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific XRD study for this compound was not available, analysis of closely related structures, such as alloxazine (B1666890) (the benzo-fused analogue) and other substituted pteridine-2,4-diones, provides a robust model for its solid-state characteristics. conicet.gov.aracs.orgnih.gov

Based on analogues, this compound is expected to crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). researchgate.netconicet.gov.ar The crystal packing will be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions.

The N1-H group and the C4=O carbonyl group are prime sites for forming strong N-H···O hydrogen bonds, which typically assemble the molecules into centrosymmetric dimers or extended chains. cas.cz For example, in the crystal structure of 10-methylisoalloxazine 5-oxide, intermolecular N-H···O hydrogen bonds link molecules into centrosymmetric dimers. cas.cz

Table 3: Representative Crystal Data for a Related Pteridine Derivative

| Parameter | 6-(1-hydroxypropyl)-1,3-dimethyl-1H-pteridine-2,4-dione conicet.gov.ar |

|---|---|

| Chemical Formula | C₁₁H₁₄N₄O₃ |

| Formula Weight | 250.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.007 (1) |

| b (Å) | 11.553 (2) |

| c (Å) | 16.949 (2) |

| V (ų) | 1176.2 (3) |

The fused pteridine ring system of this compound is expected to be nearly planar. nih.govcas.cz X-ray studies on alloxazine confirm that the molecule is almost perfectly planar, a feature that facilitates efficient crystal packing and π-π interactions. acs.org

The bond lengths and angles will reflect the aromatic and amide character within the heterocyclic rings. The C=O bonds at positions 2 and 4 will have typical double bond character (around 1.22 Å). The C-N bonds within the pyrimidine ring will show lengths intermediate between single and double bonds, characteristic of amide resonance. For instance, in alloxazine, the C2-N3 bond is approximately 1.39 Å, while the N1-C2 bond is about 1.37 Å. cas.cz The geometry around the exocyclic methyl group attached to the N3 atom will be tetrahedral. The precise bond lengths and angles are crucial for understanding the electronic distribution and reactivity of the molecule.

Table 4: Selected Bond Lengths from a Structurally Related Alloxazine

| Bond | Length (Å) cas.cz |

|---|---|

| N1–C2 | 1.369(3) |

| C2–O1 | 1.225(3) |

| N3–C2 | 1.391(3) |

| N3–C4 | 1.367(3) |

| C4A–N5 | 1.302(3) |

Tautomerism in Pteridine-2,4-dione Systems (e.g., Alloxazine vs. Isoalloxazine)

Pteridine-2,4-diones, including lumazine (B192210) and its derivatives, can exist in several prototropic tautomeric forms. researchgate.net Tautomerism is a fundamental phenomenon that significantly influences the chemical and physical properties of these heterocycles, including their absorption spectra, fluorescence, and biological interactions. nih.gov

The primary tautomeric equilibrium for the core pteridine-2,4-dione structure is between the alloxazine and isoalloxazine forms. The alloxazine tautomer has protons at positions 1 and 3 (1H,3H-dione form), while the isoalloxazine form involves tautomerization to the 3H,10H-dione form. For the parent benzo-fused analogue, alloxazine, crystallographic and NMR studies have definitively shown that it exists as the alloxazine tautomer in the solid state. acs.org

In this compound, the methyl group is fixed at the N3 position. This prevents tautomerization involving this site, simplifying the possible equilibria compared to unsubstituted lumazine. The remaining proton is at the N1 position, defining it as a 1H-pteridine-2,4-dione. However, the potential for other tautomeric forms, such as those involving the exocyclic oxygen atoms (enol forms), exists, though the dioxo form is generally the most stable. researchgate.netnih.gov

Furthermore, as mentioned in the UV-Vis section, 3-methyl-lumazine can undergo excited-state proton transfer to form a phototautomer. researchgate.netacs.org This process, where the molecule has different tautomeric structures in the ground and excited states, explains the dual fluorescence observed for this compound. The interpretation of the photophysical properties of lumazines must therefore consider the various ionic and tautomeric species present in both the ground and excited states. acs.org

Chemical Reactivity and Electronic Structure of 3 Methyl 1h Pteridine 2,4 Dione

Reactivity Patterns of the Pteridine-2,4-dione Nucleus

The pteridine-2,4-dione core, also known as the lumazine (B192210) nucleus, exhibits a distinct reactivity profile shaped by its electron-deficient nature. orientjchem.org This electron deficiency activates the ring system towards certain chemical transformations, particularly nucleophilic attack.

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring within the pteridine-2,4-dione scaffold is susceptible to nucleophilic substitution. All carbon atoms in the pteridine (B1203161) ring are activated for nucleophilic attack due to the electron-deficient character of the multi-heteroatom structure. herts.ac.uk However, most synthetic applications involve pteridines with a good leaving group. herts.ac.uk

A notable example of such reactivity is the reaction with Grignard reagents. Following the nucleophilic addition of the Grignard reagent, a subsequent oxidation step can lead to the formation of a new carbon-carbon bond, typically at the C-7 position of the pyrazine ring. orientjchem.org This regioselectivity highlights the electrophilic nature of this specific carbon atom.

Furthermore, the pyrazine moiety can be functionalized through various substitution reactions, although specific examples for the 3-methyl derivative are not extensively documented. The general reactivity pattern suggests that nucleophiles will preferentially attack the electron-deficient pyrazine ring, leading to a range of substituted products. clockss.org

Alkylation Reactivity at Heterocyclic Nitrogens

The nitrogen atoms within the 3-methyl-1H-pteridine-2,4-dione ring system display differential reactivity towards alkylating agents. The presence of the methyl group at the N-3 position influences the alkylation at other nitrogen atoms.

Studies on the alkylation of the parent lumazine (pteridine-2,4(1H,3H)-dione) have shown that the reaction can proceed sequentially. In the presence of an alkylating agent such as 1-iododecane (B1670042) and a base like potassium carbonate, the initial alkylation occurs at the N-1 position. conicet.gov.arresearchgate.net Following this, a second alkylation can take place at the N-3 position to yield a 1,3-dialkylated product. conicet.gov.arresearchgate.net This sequential alkylation is supported by molecular orbital calculations, which indicate that a p-orbital becomes more available on N-3 after the initial alkylation at N-1. conicet.gov.arresearchgate.net

In the case of this compound, the N-3 position is already occupied. Therefore, alkylation would be expected to occur at the remaining available nitrogen atoms, primarily N-1 and potentially N-8, depending on the reaction conditions and the nature of the alkylating agent. Research on related 1- and 3-methyllumazine derivatives confirms that N-alkylation is a key reaction for this class of compounds. d-nb.info The specific site of alkylation can be influenced by both kinetic and thermodynamic factors.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For pteridine-2,4-dione derivatives, the HOMO and LUMO are central to their electronic transitions and redox properties.

In a study of a pteridine-2,4-dione-functionalised oligothiophene, DFT calculations revealed that the LUMO is largely localized over the pteridine acceptor core. rsc.org This indicates that the pteridine-2,4-dione moiety acts as the primary electron acceptor in this system. The calculated LUMO energy for this derivative was found to be -3.1 eV. rsc.org The HOMO, in this particular substituted system, was mainly located on the conjugated thiophene (B33073) backbone, with a calculated energy of -5.8 eV. rsc.org

While these values are for a more complex derivative, they provide a strong indication of the electronic roles within the pteridine-2,4-dione nucleus. The electron-withdrawing nature of the dione (B5365651) functionality and the pyrazine ring nitrogens contributes to the low-lying LUMO, making the molecule a good electron acceptor.

Table 1: Calculated HOMO/LUMO Energies for a Pteridine-2,4-dione Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -3.1 |

| Data from a study on a pteridine-2,4-dione-functionalised oligothiophene. rsc.org |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align more closely with classical chemical intuition.

For this compound, an NBO analysis would elucidate the nature of the bonds within the heterocyclic framework, including the polarization of the C=O and C-N bonds, and the hybridization of the atoms. It would also quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. These donor-acceptor interactions are crucial for understanding the stability and reactivity of the molecule.

For instance, in a related study on mono- and bis-decylated lumazines, molecular orbital calculations, which are a precursor to NBO analysis, were used to rationalize the observed alkylation patterns. conicet.gov.arresearchgate.net The analysis showed the presence of a p-orbital at the N-1 position in the parent lumazine, making it more susceptible to initial nucleophilic attack by an alkylating agent. conicet.gov.arresearchgate.net After N-1 alkylation, a p-orbital emerges on the N-3 atom, facilitating the second alkylation. conicet.gov.arresearchgate.net A full NBO analysis would provide a more quantitative description of these electronic effects.

Redox Properties and Radical Anion Formation

The electron-deficient nature of the pteridine-2,4-dione nucleus imparts it with distinct redox properties, making it susceptible to reduction and capable of forming radical anions.

Spectroelectrochemical studies on a pteridine-2,4-dione-functionalised oligothiophene have demonstrated that upon the application of a negative potential, a significant change occurs in the UV-vis spectrum. rsc.org This change is attributed to the formation of a pteridine radical anion species. rsc.org In this specific case, the formation of the radical anion was observed at around -0.8 V, with a new absorption peak appearing at 471 nm. rsc.org

The ability of the pteridine-2,4-dione moiety to accept an electron and form a relatively stable radical anion is a key aspect of its chemistry. This property is shared with other flavin-based systems and is crucial for their roles in biological redox processes. rsc.org The stability of the radical anion can be influenced by the substituents on the pteridine ring system. Furthermore, some pteridine derivatives have been shown to act as radical scavengers, highlighting their involvement in redox reactions. nih.gov The redox potential of pterin (B48896) derivatives can also be modulated by factors such as intermolecular hydrogen bonding. acs.org

Computational Chemistry Studies on 3 Methyl 1h Pteridine 2,4 Dione and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its excellent balance of accuracy and computational cost. ohio-state.edu It is widely used to predict various molecular properties for pteridine (B1203161) systems and related heterocyclic compounds. ijcce.ac.irijcce.ac.ir

Geometrical and Energetic Characterizations

DFT calculations are instrumental in determining the stable three-dimensional structures (geometries) and energies of molecules. The process involves geometry optimization, where the algorithm systematically alters the molecular structure to find a minimum on the potential energy surface. google.com For pteridine derivatives, DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-31G* or 6-311++G(d,p), are commonly employed to predict bond lengths, bond angles, and dihedral angles. ijcce.ac.ircam.ac.uknih.gov

These calculations are crucial for understanding the conformational preferences of the molecule. For instance, DFT has been used to validate the regiospecificity in the synthesis of pyridopyrimidine derivatives, confirming the formation of the thermodynamically most stable isomer. tandfonline.com Energetic characterizations provide the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. cam.ac.uktandfonline.com In a study on pteridine-2,4(1H,3H)-dithione, a close analogue, DFT calculations using the M06-2X functional showed excellent agreement with experimental X-ray diffraction data for the molecular structure. nih.gov

Table 1: Example of DFT Functionals and Basis Sets Used in Pteridine Analogue Studies

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| Pteridine-2,4(1H,3H)-dithione | M06-2X | 6-31G(d) | Geometry Optimization | nih.gov |

| 3-Chloro-4-hydroxyquinolin-2(1H)-one | B3LYP | 6-311++G(d,p) | Geometry and Energy | ijcce.ac.ir |

| Pteridine-2,4-dione-functionalised oligothiophenes | DFT (unspecified) | Not specified | Structure and Electronic Properties | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | BLYP | DNP | Thermodynamic Validation | tandfonline.com |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after a successful geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. ijcce.ac.irresearchgate.net

For lumazine (B192210) (pteridine-2,4(1H,3H)-dione), the parent compound of 3-methyl-1H-pteridine-2,4-dione, DFT calculations (specifically SCM/DFT-B3LYP/4-31G) have been used to accurately assign vibrational modes observed in experimental FTIR and Raman spectra. researchgate.net Such analyses help in identifying characteristic vibrational signatures for the pteridine ring system, including the stretching frequencies of C=O, C=N, and N-H bonds. ijcce.ac.ir Comparing calculated spectra with experimental data provides a powerful method for structural confirmation. mdpi.com

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (Example for a Related Heterocycle)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1705 | 1690-1695 | Ketonic C=O stretch |

| ν(N-H) | 3450 | 3400 | N-H stretch |

| Ring breathing | 850 | 845 | Pyrimidine (B1678525) ring vibration |

| Note: Data is illustrative, based on findings for similar heterocyclic systems like quinolinones. ijcce.ac.ir |

Thermodynamic Parameters

From the results of vibrational frequency calculations, key thermodynamic parameters can be derived. These include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. ijcce.ac.irmdpi.com These parameters are calculated based on statistical mechanics principles, incorporating translational, rotational, and vibrational contributions at a specified temperature and pressure. mdpi.com

The calculation of Gibbs free energy is particularly important for predicting the spontaneity and equilibrium position of chemical reactions. For example, by comparing the Gibbs free energy of reactants and products, DFT can be used to determine whether a particular reaction is thermodynamically favorable. tandfonline.com In studies of energetic materials, DFT is used to calculate heats of formation, a critical measure of energy content. mdpi.com

Table 3: Calculated Thermodynamic Properties for a Quinolinone Derivative at 298.15 K

| Parameter | Value | Unit |

| Zero-point energy | 85.45 | kcal/mol |

| Enthalpy | 92.12 | kcal/mol |

| Gibbs free energy | 65.33 | kcal/mol |

| Entropy | 90.15 | cal/mol·K |

| Note: Values are illustrative based on a study of 3-chloro-4-hydroxyquinolin-2(1H)-one. ijcce.ac.ir |

Acidity Constant (pKa) Computations

DFT calculations can predict the acidity constant (pKa) of a molecule, which is a measure of its tendency to donate a proton in solution. The most common computational approach involves using a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in solution. youtube.com This requires calculating the Gibbs free energy of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule, both in the gas phase and in a solvent model. ijcce.ac.iryoutube.com

The polarizable continuum model (PCM) is a frequently used solvent model for these calculations. cam.ac.uk The accuracy of the calculated pKa depends heavily on the chosen level of theory and the thermodynamic cycle used. youtube.com For pteridine analogues and other nitrogen-containing heterocycles, DFT has been successfully applied to predict pKa values, providing insight into their behavior in biological systems where pH can significantly influence structure and activity. ijcce.ac.irijcce.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of medium to large-sized molecules. ohio-state.edu It is an extension of DFT that can describe the response of electrons to a time-dependent field, such as light. rsc.org TD-DFT calculations yield vertical excitation energies (corresponding to the wavelength of maximum absorption, λmax) and oscillator strengths (corresponding to the intensity of the absorption band). rsc.org

This method has been applied to various pteridine analogues and other dye molecules to simulate their UV-Visible spectra. ijcce.ac.irrsc.org The results help in understanding the nature of electronic transitions, for instance, by identifying them as localized π→π* transitions or as intramolecular charge-transfer (ICT) events. rsc.org Visualizing the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a clear picture of how the electron density is redistributed upon excitation. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijfmr.commdpi.com The primary goal of docking is to predict the binding mode and affinity (often represented as a docking score or binding energy) of the ligand-receptor complex. tandfonline.com

Docking studies are central to drug discovery and are frequently performed on pteridine derivatives due to their diverse pharmacological activities. ijfmr.comnih.gov The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is often optimized using DFT or other methods. ijfmr.com The receptor structure is typically obtained from experimental sources like the Protein Data Bank (PDB). mdpi.com

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's active site. ijfmr.com The resulting poses are scored, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity. tandfonline.com

π-π stacking: Occurs between aromatic rings. nih.gov

Electrostatic interactions: Such as salt bridges. nih.gov

For example, docking studies on pteridine derivatives targeting cyclooxygenase-2 (COX-2) revealed hydrogen bonding interactions between the pteridine C=O groups and key amino acid residues like Arg513, suggesting a potential mechanism for anti-inflammatory activity. tandfonline.com Similarly, docking of pteridine analogues into the active site of Leishmania Major Pteridine Reductase 1 (LmPTR1) has helped identify potential inhibitors by predicting favorable interactions with residues like Ser111 and Asp181. mdpi.com

Table 4: Key Amino Acid Residues in Ligand-Receptor Interactions for Pteridine Analogues

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Cyclooxygenase-2 (COX-2) | Arg513, Gln292, Leu352 | Hydrogen Bonding | tandfonline.com |

| Leishmania Major Pteridine Reductase 1 (LmPTR1) | Arg17, Ser111, Asp181, Tyr194 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Met793, Asp855 | Hydrogen Bonding | nih.gov |

| Antioxidant Protein (7RG7) | ASP40, PHE42, LYS46 | Not specified | ijfmr.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

The exploration of the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of this compound and its analogs is crucial for the rational design of new therapeutic agents. spirochem.com These computational chemistry studies help to elucidate the structural features required for biological activity and to predict the potency of novel compounds.

Detailed Research Findings

Research into pteridine derivatives has revealed key structural determinants for their biological activities, which span from anticancer to anti-inflammatory effects. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the broader class of pteridine-2,4-diones and related analogs have been the subject of such investigations. These studies provide valuable insights into how modifications of the pteridine scaffold influence biological outcomes.

For instance, 3D-QSAR studies on 4-oxo- and 4-amino-pteridine derivatives as inhibitors of neuronal nitric oxide synthase (NOS-I) have been conducted. acs.org These analyses, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have produced highly predictive models. acs.org These models offer clear guidelines on the steric, electrostatic, and hydrophobic requirements for potent NOS-I inhibition, highlighting the importance of the substitution pattern on the pteridine ring. acs.org

In the context of anticancer research, QSAR studies on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives have shown that specific substitutions are critical for activity. scienceopen.com CoMFA and CoMSIA models indicated that highly electropositive substituents with low steric hindrance at the 5-position of the pteridine ring, along with bulky electronegative groups at the meta-position of a phenyl ring substituent, are beneficial for anticancer potency. scienceopen.com

Furthermore, investigations into pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy, have established clear SAR. acs.orgnih.gov The potency of these compounds is significantly influenced by the nature and length of substituents. For example, in a series of C5-alkylated pteridine triones, the length of the alkyl chain was found to be a critical factor for their antiproliferative effects against lymphoma cells. nih.gov

A study on 4,5-dihydro- acs.orgscienceopen.comresearchgate.nettriazolo[4,3-f]pteridine derivatives as BRD4 inhibitors also successfully established 2D and 3D-QSAR models. nih.gov These models, including CoMFA, CoMSIA, and HQSAR, demonstrated good predictive power and helped to identify key structural modifications for improving inhibitory activity. nih.gov

The anti-inflammatory potential of pteridine-2,4-diamine derivatives has also been explored, revealing that these compounds can act as radical scavengers and inhibitors of lipoxygenase. tandfonline.comnih.gov The substitution pattern on the pteridine core was found to be a key determinant of their antioxidant and anti-inflammatory efficacy. tandfonline.com

Data Tables

The following tables summarize the structure-activity relationship data for a series of pteridine dione and trione derivatives as inhibitors of MCT1, demonstrating the impact of structural modifications on their antiproliferative activity in Raji lymphoma cells. nih.gov

Table 1: Antiproliferative Activity of C5-Alkylated Pteridine Trione Derivatives nih.gov

| Compound | R¹ Group | EC₅₀ (nM) |

| 14a | -(CH₂)₃OH | >1000 |

| 14b | -(CH₂)₄OH | 150 ± 16 |

| 14c | -(CH₂)₅OH | 450 ± 50 |

| 14d | -(CH₂)₆OH | Inactive |

This table illustrates the optimal chain length for the C5-alkyl substituent, with a four-methylene spacer providing the highest potency.

Table 2: Antiproliferative Activity of Thioether Pteridine Trione Derivatives nih.gov

| Compound | R¹ Group | EC₅₀ (nM) |

| 15a | -S-(CH₂)₃OH | 250 ± 30 |

| 15b | -S-(CH₂)₅OH | 120 ± 15 |

| 15c | -S-(CH₂)₄OH | 37 ± 10 |

This table shows that for thioether derivatives, a five-atom tether (including the sulfur atom) is most effective.

Table 3: Antiproliferative Activity of 6,7-Substituted Pteridine Dione Derivatives nih.gov

| Compound | R¹ Group | EC₅₀ (nM) |

| 23a | -(CH₂)₂OH | 285 ± 41 |

| 23b | -(CH₂)₃OH | 58 ± 10 |

| 23c | -(CH₂)₄OH | ~1700 |

This table highlights that for these dione derivatives, the positioning of the hydroxyl group on the side chain is critical for maximizing biological activity.

These SAR and QSAR studies underscore the importance of the substitution pattern on the pteridine ring system for determining the biological activity of its derivatives. The insights gained from these computational models are instrumental in guiding the synthesis and development of new, more potent, and selective pteridine-based therapeutic agents.

Mechanistic Biological Roles and Research Applications of Pteridine 2,4 Dione Derivatives

Enzymatic Inhibition Mechanisms

Pteridine-2,4-dione derivatives have been identified as inhibitors of several key enzymes implicated in a range of physiological and pathological processes. The following sections detail the mechanisms of inhibition for specific enzyme classes.

Kinase Inhibition (e.g., EGFR, BRAFV600E, PLK1)

While specific data on 3-methyl-1H-pteridine-2,4-dione is limited, the broader class of pteridine (B1203161) derivatives has shown promise as kinase inhibitors. For instance, a 6,7-disubstituted-2,4-diaminopteridine has been identified as a PI3 kinase inhibitor, suggesting potential applications in conditions like myocardial infarction involving ischemia-reperfusion injury. tandfonline.comresearchgate.net Furthermore, derivatives of 4,5-dihydro- tandfonline.comnih.govresearchgate.nettriazolo[4,3-f]pteridine have been synthesized based on the structure of the known PLK1 inhibitor BI-2536. globalresearchonline.net The development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 (PLK1) inhibitors has also been reported. orientjchem.org These findings underscore the potential of the pteridine scaffold in designing targeted kinase inhibitors for cancer therapy.

Monocarboxylate Transporter (MCT1, MCT4) Inhibition

Pteridine dione (B5365651) and trione (B1666649) derivatives have emerged as novel inhibitors of monocarboxylate transporter 1 (MCT1), a key protein in cancer cell metabolism. nih.gov MCTs, particularly MCT1 and MCT4, are responsible for transporting lactate (B86563), the end product of glycolysis, out of cancer cells, thereby maintaining intracellular pH and supporting high rates of glycolysis. globalresearchonline.netnih.gov Inhibition of MCT1 and MCT4 can lead to the death of tumor cells. globalresearchonline.netgoogle.com

Research has led to the development of substituted pteridine-derived inhibitors of MCT1. The activity of these compounds has been confirmed through lactate transport assays and their potency against MCT1-expressing human tumor cells has been established. globalresearchonline.netnih.gov Notably, four of the most potent compounds demonstrated significant anticancer activity against MCT1-expressing human Raji lymphoma cells. globalresearchonline.net

Inhibition of MCT1 by Pteridine-2,4-dione Derivatives

| Compound | Target | Assay | EC50 (nM) | Reference |

|---|---|---|---|---|

| Pteridine-dione derivative 1 | MCT1 | Raji lymphoma cell proliferation (MTT) | 37-150 | globalresearchonline.net |

| Pteridine-dione derivative 2 | MCT1 | Raji lymphoma cell proliferation (MTT) | 37-150 | globalresearchonline.net |

| Pteridine-dione derivative 3 | MCT1 | Raji lymphoma cell proliferation (MTT) | 37-150 | globalresearchonline.net |

| Pteridine-dione derivative 4 | MCT1 | Raji lymphoma cell proliferation (MTT) | 37-150 | globalresearchonline.net |

| Compound 15c | MCT1 | Raji lymphoma cell proliferation (MTT) | 37 ± 3 | acs.org |

| Compound 23b | MCT1 | Raji lymphoma cell proliferation (MTT) | 58 ± 10 | acs.org |

| Compound 27 | MCT1 | Raji lymphoma cell proliferation (MTT) | ca. 3-fold less potent than AZD3965 | acs.org |

Lipoxygenase (LOX) Inhibition

Pteridine-2,4-diamine derivatives have been identified as novel inhibitors of lipoxygenase (LOX), an enzyme involved in the biosynthesis of inflammatory mediators. tandfonline.comnih.govresearchgate.net A series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their ability to inhibit soybean lipoxygenase, with some compounds exhibiting IC50 values as low as 100 nM. tandfonline.comnih.govresearchgate.net The 2,4-diaminopteridine (B74722) core is considered a new scaffold for LOX inhibition. tandfonline.comnih.govresearchgate.net

The inhibitory activity of these derivatives is influenced by the nature of the substituents on the pteridine ring. For example, a 4-(4-methylpiperazin-1-yl) group was found to significantly increase potency compared to an unsubstituted amino group at the same position. nih.gov Molecular docking studies suggest that these pteridine derivatives can occupy a hydrophobic cavity near the active site of the enzyme, thereby blocking substrate access. researchgate.net

Inhibition of Soybean Lipoxygenase by Pteridine Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 9 | Potent inhibitor | tandfonline.comnih.gov |

| Compound 10a | Potent inhibitor | tandfonline.comnih.gov |

| Compound 18d | 0.1 | tandfonline.comnih.gov |

Xanthine (B1682287) Oxidase Inhibition

Certain pteridine derivatives have been shown to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout. wikipedia.org A study investigating 27 different pteridine derivatives found that 13 of them displayed concentration-dependent inhibition of xanthine oxidase. nih.gov

The structural features of the pteridine molecule are crucial for its inhibitory activity. Aromaticity and the absence of a substituent at position 7 of the pteridine ring were identified as the most important characteristics for an inhibitor. nih.gov The type of inhibition observed varied, including competitive, noncompetitive, and mixed-type inhibition, depending on the specific derivative and the substrate used. nih.gov For instance, xanthopterin, a known substrate of xanthine oxidase, strongly inhibited urate formation. nih.gov

Phosphodiesterase-4 Inhibition

Analogues of pteridine have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.comresearchgate.net The inhibition of PDE4 is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com A potent PDE4 inhibitor, 7-benzylamino-6-chloro-2-piperazin-1-yl-4-pyrrolidin-1-ylpteridine, was found to require a 2-piperazin-1-yl substituent for optimal potency in inhibiting tumor cell growth. tandfonline.comresearchgate.net The pyrimidine-2,4-dione class of compounds, closely related to pteridines, has also been explored for PDE4 inhibition. mdpi.com

Antioxidant and Radical Scavenging Mechanisms

In addition to their enzymatic inhibitory roles, many pteridine derivatives exhibit potent antioxidant and radical-scavenging activities. tandfonline.comnih.govresearchgate.net Reactive oxygen species (ROS) are implicated in a variety of diseases, including cancer and inflammatory conditions. nih.govresearchgate.net Pteridine derivatives can act as antioxidants through various mechanisms, including scavenging of free radicals. nih.govresearchgate.net

A study of N-substituted 2,4-diaminopteridines revealed that many of these compounds possess potent lipid antioxidant properties. tandfonline.comnih.govresearchgate.net The radical-scavenging activity of these derivatives was demonstrated in a linoleic acid peroxidation assay, with one compound, 18g, being the most potent with an IC50 of 0.1 µM. tandfonline.comnih.gov The antioxidant properties of pteridines are believed to be linked to their hydrophilicity and the number of functional groups with exchangeable protons in their molecules. researchgate.net

Antioxidant Activity of Pteridine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18g | Linoleic acid peroxidation | 0.1 | tandfonline.comnih.gov |

| Compound 5c | Linoleic acid peroxidation | Potent | tandfonline.comnih.gov |

| Compound 9 | Linoleic acid peroxidation | Potent | tandfonline.comnih.gov |

| Compound 13 | Linoleic acid peroxidation | Potent | tandfonline.comnih.gov |

| Compound 18e | Linoleic acid peroxidation | Potent | tandfonline.comnih.gov |

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The structural similarity of pteridine-2,4-dione derivatives to naturally occurring pteridines facilitates their interaction with essential biological macromolecules like proteins and nucleic acids. This mimicry allows them to function as modulators of various cellular processes.

One primary mode of interaction is through enzyme inhibition. By binding to the active sites of enzymes, these compounds can block access to the natural substrate, thereby disrupting metabolic pathways. For instance, 1,3-dimethyl-2,4(1H,3H)-pteridinedione has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. Similarly, various 2,4-diaminopteridine derivatives act as potent inhibitors of parasitic pteridine reductases, highlighting their potential in developing antiparasitic agents. nih.gov

Pteridine derivatives also target cell membrane transport proteins. A notable example is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial for lactate transport in highly glycolytic cancer cells. google.comnih.gov Novel pteridine dione and trione derivatives have been developed as potent MCT1 inhibitors, demonstrating their ability to interact with and block the function of these transport proteins. nih.govresearchgate.net

Furthermore, the planar aromatic structure of the pteridine core allows for intercalation or binding with nucleic acids. Derivatives such as lumichrome, a benzo(g)pteridine-2,4(1H,3H)-dione, are known to interact with DNA. thegoodscentscompany.com This interaction is also leveraged in the design of fluorescent probes for detecting nucleobases.

| Pteridine Derivative | Macromolecule Target | Type of Interaction | Reference |

|---|---|---|---|

| 1,3-Dimethyl-2,4(1H,3H)-pteridinedione | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | |

| Substituted Pteridine Diones/Triones | Monocarboxylate Transporter 1 (MCT1) | Transporter Inhibition | google.comresearchgate.net |

| 2,4-Diaminopteridine Derivatives | Parasitic Pteridine Reductases | Enzyme Inhibition | nih.gov |

| Lumichrome | DNA | Binding/Intercalation | thegoodscentscompany.com |

Coordination Chemistry with Metal Ions in Biological Systems

The nitrogen and oxygen atoms within the pteridine-2,4-dione scaffold act as excellent donor sites, enabling these compounds to function as ligands that coordinate with a variety of metal ions. This coordination chemistry is significant as it provides models for understanding the roles of metal ions in biological systems, particularly within the active sites of metalloenzymes. jmaterenvironsci.com

Derivatives like 1,3-dimethyl-2,4(1H,3H)-pteridinedione form stable complexes with transition metals such as copper (Cu²⁺) and nickel (Ni²⁺). Similarly, 6,7-dimethylpteridine-2,4(1H,3H)-dione also interacts with metal ions, with research pointing towards applications in catalysis.

More complex derivatives have been synthesized to study these interactions in greater detail. For example, a benzoylhydrazone derivative of 6-acetyl-1,3,7-trimethyllumazine has been shown to form complexes with nickel(II), zinc(II), and mercury(II). researchgate.net Another study involving a pyridinehydrazone derivative of the same lumazine (B192210) precursor reported the synthesis and characterization of complexes with Cu(II), Ag(I), Cd(II), Hg(II), and Gd(III). jmaterenvironsci.com These metal complexes are investigated as mimics for the metal sites in various metalloenzymes, helping to elucidate their biochemical reactivity and physiological functions. jmaterenvironsci.com

| Pteridine Ligand | Coordinated Metal Ions | Reference |

|---|---|---|

| 1,3-Dimethyl-2,4(1H,3H)-pteridinedione | Cu²⁺Ni²⁺ | |

| Pyridinehydrazone of 6-acetyl-1,3,7-trimetyllumazine | Cu²⁺Ag⁺Cd²⁺Hg²⁺Gd³⁺ | jmaterenvironsci.com |

| Benzoylhydrazone of 6-acetyl-1,3,7-trimethyllumazine | Ni²⁺Zn²⁺Hg²⁺ | researchgate.net |

Role as Endogenous Metabolites

The parent compound, pteridine-2,4(1H,3H)-dione, commonly known as lumazine, is an endogenous metabolite found in various organisms. biodeep.cnbiodeep.cnmedchemexpress.com It plays a crucial role as an intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2) in bacteria and other microorganisms. The methylation of the lumazine core, as seen in this compound, alters its properties but stems from a naturally occurring and biologically fundamental scaffold. herts.ac.uk

Application as Fluorescent Probes in Biological Research

Pteridine derivatives are known for their inherent fluorescent properties, which makes them valuable scaffolds for the development of fluorescent probes in biological research. ontosight.ai The pteridine-2,4-dione moiety, in particular, is a component of flavin-based redox cofactors, which are naturally fluorescent. rsc.org

Researchers have exploited these properties to create tools for bioimaging and sensing. For instance, 6,7-dimethylpteridine-2,4(1H,3H)-dione has been investigated as a fluorescent probe due to its capacity to bind to nucleobases such as adenine, which is useful in the study of nucleic acid chemistry. The fluorescence of these compounds can be modulated by their environment or by binding to specific analytes, allowing for the detection of biological molecules and processes. researchgate.netnih.gov The synthesis of pteridine-2,4-dione-functionalized oligothiophenes for optoelectronic applications further underscores the utility of their photochemical properties. rsc.org

Modulation of Cell Proliferation (Mechanistic aspects)

Certain derivatives of pteridine-2,4-dione have been identified as potent modulators of cell proliferation, primarily through the inhibition of key proteins involved in cancer cell metabolism. researchgate.net A significant mechanism is the targeting of monocarboxylate transporters (MCTs), particularly MCT1. nih.gov

Many aggressive cancers exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, which results in the production of large amounts of lactate. nih.gov To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate MCTs to efflux lactate. google.comnih.gov By inhibiting MCT1, pteridine dione derivatives block this lactate transport. researchgate.net This disruption leads to intracellular lactate accumulation and a decrease in intracellular pH, which in turn inhibits glycolysis and halts the energy production necessary for rapid cell division, ultimately leading to the suppression of cancer cell proliferation. google.comresearchgate.net

The anti-proliferative efficacy of these compounds has been demonstrated in various cancer cell lines, such as Raji lymphoma cells. nih.govacs.org The potency of these inhibitors is often dependent on the specific substitutions on the pteridine core, which are optimized to enhance binding to the target transporter. nih.govacs.org

| Compound Type | Target Cell Line | Anti-proliferative Activity (EC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Pteridine Trione (thioether side chain) | Raji Lymphoma | 37 ± 10 nM | MCT1 Inhibition | nih.govacs.org |

| Pteridine Dione (alkyl side chain) | Raji Lymphoma | 58 ± 10 nM | MCT1 Inhibition | acs.org |

| Pteridine Trione (alkyl side chain) | Raji Lymphoma | 150 ± 16 nM | MCT1 Inhibition | nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-1H-pteridine-2,4-dione derivatives?

- Methodology : The compound can be synthesized via dehydration of 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones under acidic conditions (e.g., concentrated H2SO4 or PPA). Alkylation at the N3 position is achieved using reagents like butyl chloroacetate in a basic medium (e.g., K2CO3/DMF). Key steps include monitoring reaction progress via TLC and optimizing temperature (80–100°C) for cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks in DMSO-<i>d</i>6 or TFA-<i>d</i>1 to confirm substituent positions and tautomeric forms.

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm<sup>−1</sup>) and NH/OH vibrations.

- X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. Cross-validate with GC-MS for purity (±0.3% elemental analysis) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies may arise from tautomerism (e.g., alloxazine vs. isoalloxazine forms). Use variable-temperature NMR to detect dynamic equilibria. For ambiguous <sup>13</sup>C signals, employ DEPT-135 or HSQC experiments. X-ray crystallography is definitive for resolving tautomeric states .

Q. What challenges occur in crystallographic analysis, and how can SHELX software mitigate them?

- Challenges : Non-merohedral twinning (e.g., 180° rotation about [001]) and domain ratio imbalances (e.g., 0.446:0.554).

- Solutions : Use SHELXL for twin refinement (TWIN/BASF commands) and SHELXD for structure solution in pipelines. High-resolution data (≤1.0 Å) improves model accuracy .

Q. What mechanistic insights exist for dehydration and alkylation reactions in synthesizing these derivatives?

- Dehydration : Acid-catalyzed elimination of H2O from triones, forming a furopteridine ring. Protonation at the carbonyl oxygen facilitates β-hydroxyl elimination.

- Alkylation : N3 selectivity under basic conditions due to deprotonation of the NH group, enhancing nucleophilicity. Butyl chloroacetate reacts via SN2, confirmed by <sup>1</sup>H NMR (disappearance of NH signal) .

Q. How do structural modifications at N1 and C7 influence biological activity?

- N1 Methylation : Enhances metabolic stability by blocking oxidative demethylation.

- C7 Aryl Substitution : Electron-withdrawing groups (e.g., 4-Cl, 2,4-F2) improve antimicrobial activity by increasing electrophilicity. SAR studies recommend introducing heterocycles (e.g., furan) for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products